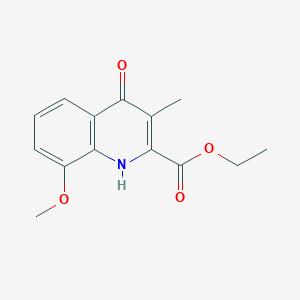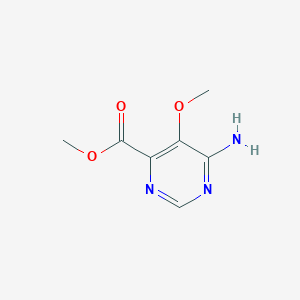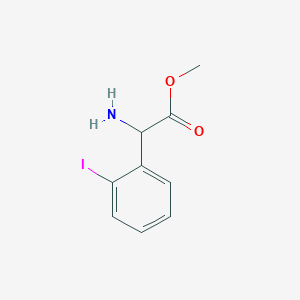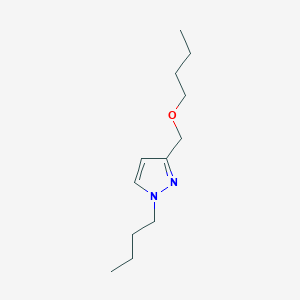![molecular formula C13H9Cl2NO3S2 B2538092 3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 300378-92-1](/img/structure/B2538092.png)
3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 4-thiazolidinone, a heterocyclic compound that has garnered interest due to its biological activities. The core structure of this compound is modified with a 2,6-dichlorobenzylidene group, which could potentially influence its chemical and biological properties. The presence of both oxo and thioxo groups in the 4-oxo-2-thioxo-1,3-thiazolidin moiety suggests that this compound could exhibit interesting reactivity and potentially serve as a pharmacophore for drug development.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of thiourea with various aldehydes and keto acids. In a related study, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized using a similar approach, which involved the condensation of thiourea, substituted aldehyde, and a keto acid . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials, such as a 2,6-dichlorobenzyl aldehyde and a suitable keto acid precursor.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of substituents on the ring, such as the 2,6-dichlorobenzylidene group, can significantly affect the electronic distribution and steric hindrance, which in turn can influence the compound's reactivity and interaction with biological targets. The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, MS, and NMR .
Chemical Reactions Analysis
Thiazolidinone derivatives are known to undergo a variety of chemical reactions. For instance, reactions with amines, hydrazine, or Grignard reagents can lead to the formation of imidazolidinones, dimeric products, or further thiazolidinone derivatives . The reactivity of the compound could be explored in similar reactions to generate a library of derivatives for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The anti-inflammatory activity of some derivatives has been demonstrated using the rat paw edema method, indicating the potential therapeutic applications of these compounds [1
Scientific Research Applications
Anticancer Applications
Research has highlighted the synthesis of compounds structurally related to "3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid" and evaluated their anticancer activity. These compounds have been screened for antimitotic activity and demonstrated significant effects against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. Notably, these synthesized compounds have shown low toxicity towards normal human blood lymphocytes, indicating a potentially wide therapeutic range (Kamila Buzun et al., 2021). Another study synthesized novel thioxothiazolidin-4-one derivatives that inhibited tumor growth and induced angiogenesis in a mouse model, suggesting their potential as anticancer therapies (S. Chandrappa et al., 2010).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving similar structures or functional groups .
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Specific details on how these factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
3-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-8-2-1-3-9(15)7(8)6-10-12(19)16(13(20)21-10)5-4-11(17)18/h1-3,6H,4-5H2,(H,17,18)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOJDLWKZTHKF-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)
![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)

![3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one](/img/structure/B2538026.png)

![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
